(E)-N-(4-clorofenil)-N-(2-hidroxi-3-(3-((hidroxiimino)metil)-1H-indol-1-il)propil)metanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

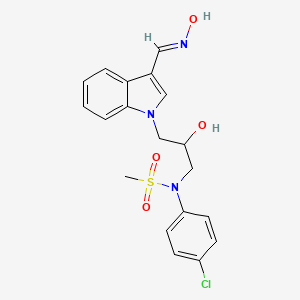

(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

(E)-N-(4-clorofenil)-N-(2-hidroxi-3-(3-((hidroxiimino)metil)-1H-indol-1-il)propil)metanosulfonamida: ha sido investigado por su potencial antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres y la protección de las células del daño oxidativo. Los investigadores han explorado la capacidad del compuesto para eliminar radicales libres, como el radical catiónico 2,2'-azinobis (3-etilbenzotiazolina-6-sulfonato) (ABTS˙+), el radical 2,2'-difenil-1-picrilhidrazilo (DPPH) y el radical galvinoxilo. La presencia de grupos hidroxilo en el compuesto influye en sus capacidades reductoras, siendo la posición olefínica particularmente impactante. La estructura enol inestable dentro del compuesto es un factor clave que impulsa su actividad antioxidante .

Síntesis de furocromen-4-onas

Las investigaciones recientes han destacado el papel del compuesto en la síntesis modular de furo[3,2-c]cromen-4-onas. Utilizando la anulación formal [3 + 2] catalizada por ácido de Lewis, la 4-hidroxicumarina y las b-nitroalquenos reaccionan para construir un nuevo anillo s-furano. Este método proporciona un enfoque práctico y eficiente para fabricar el marco de furo[3,2-c]cromen-4-ona, que tiene diversas actividades biológicas y aplicaciones .

Producción de ácido 3-hidroxipropiónico

En el campo de la bioingeniería, el compuesto ha sido explorado por su papel en la producción de ácido 3-hidroxipropiónico (3-HP). Los investigadores diseñaron cepas para lograr altos niveles de 3-HP utilizando glucosa como sustrato. Este trabajo representa un avance significativo en la vía de biosíntesis para 3-HP, con aplicaciones potenciales en bioplásticos y otros procesos industriales .

Defensa química de las plantas

La hidroxilación controlable de compuestos terpenoides utilizando este compuesto ha demostrado ser prometedora para lograr la defensa química de las plantas sin autotoxicidad. Al introducir selectivamente grupos hidroxilo, los investigadores pretenden mejorar la resistencia de las plantas a las plagas y los patógenos. Esta aplicación tiene implicaciones para la agricultura sostenible y la protección de los cultivos .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-N-[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c1-28(26,27)23(16-8-6-15(20)7-9-16)13-17(24)12-22-11-14(10-21-25)18-4-2-3-5-19(18)22/h2-11,17,24-25H,12-13H2,1H3/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESHPYSURMLHQO-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)C=NO)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)/C=N/O)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.